molecular formula C17H24N4O2 B2736577 3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine CAS No. 2320532-61-2

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine

Cat. No.: B2736577
CAS No.: 2320532-61-2
M. Wt: 316.405
InChI Key: WLDKIGSCTPOGRL-UHFFFAOYSA-N
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Description

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Introduction of the Pyridazine Ring: The pyridazine ring can be incorporated through condensation reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, Nucleophiles, Electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: It can serve as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Pharmaceuticals: The compound may be used in the formulation of pharmaceutical products due to its potential therapeutic properties.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-(pyridin-4-yl)benzaldehyde
  • 4- {4- [ (Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridines

Uniqueness

Compared to similar compounds, 3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-4-5-17(19-18-12)22-11-15-6-8-21(9-7-15)10-16-13(2)20-23-14(16)3/h4-5,15H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDKIGSCTPOGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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